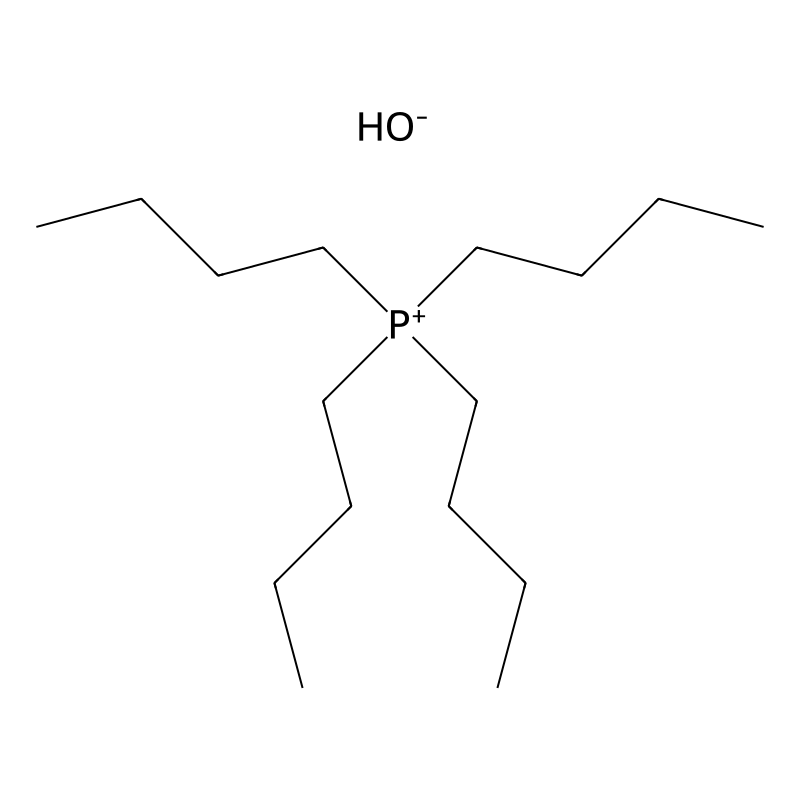

Tetrabutylphosphonium hydroxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Conversion of poorly water-soluble drugs to ionic liquids:

TBPH can be used to convert poorly water-soluble active pharmaceutical ingredients (APIs) into ionic liquids (ILs). These ILs are salts with organic cations and anions that possess unique properties, including high thermal stability, good conductivity, and the ability to dissolve a wide range of compounds. By converting APIs into TBPH-based ILs, researchers can improve their aqueous solubility, facilitating drug delivery and formulation development. Source: Sigma-Aldrich:

Synthesis of Good's buffer ionic liquids:

TBPH serves as a cation source in the synthesis of Good's buffer ionic liquids (GB-ILs) through an acid-base neutralization reaction with Good's buffer anions. GB-ILs are a class of ionic liquids that exhibit similar buffering capacity to traditional aqueous buffers but offer advantages like wider pH ranges, better thermal stability, and reduced volatility. This makes them valuable tools for research in various fields, including biochemistry, enzyme studies, and protein purification. Source: Sigma-Aldrich:

Tetrabutylphosphonium hydroxide is a quaternary phosphonium compound with the chemical formula . It exists as a colorless to pale yellow liquid and is highly soluble in water and organic solvents. This compound is notable for its strong basicity, which is often utilized in various organic reactions, particularly under phase-transfer conditions. Tetrabutylphosphonium hydroxide serves as a versatile reagent in organic synthesis, facilitating reactions such as alkylation and deprotonation

Tetrabutylphosphonium hydroxide can be synthesized through several methods:

- In Situ Preparation: Typically, it is generated from tetrabutylammonium halides by reacting them with silver oxide or employing ion exchange resins. This method allows for the production of tetrabutylphosphonium hydroxide without isolating it, thus avoiding decomposition reactions .

- Reaction with Hydroxides: Tetrabutylphosphonium salts can also be treated with sodium or potassium hydroxide to produce the hydroxide form directly .

Research on interaction studies involving tetrabutylphosphonium hydroxide indicates that it forms stable complexes with various substrates. Its ability to dissolve cellulose effectively suggests that it interacts favorably with polysaccharides, potentially altering their structure and reactivity. Additionally, the compound's interactions with water molecules demonstrate significant solvation dynamics that influence its reactivity and stability in solution

Tetrabutylphosphonium hydroxide shares similarities with other quaternary ammonium compounds and phosphonium salts. Below is a comparison highlighting its uniqueness: Tetrabutylphosphonium hydroxide is unique due to its larger butyl groups, which provide enhanced solubility in organic solvents while also imparting steric hindrance that may reduce its reactivity compared to smaller quaternary ammonium compounds like tetramethylammonium hydroxide. This balance between solubility and reactivity makes it particularly valuable in organic synthesis applications.Compound Name Chemical Formula Unique Features Tetrabutylammonium hydroxide Strong base; less sterically hindered than phosphonium Tetramethylammonium hydroxide Smaller size; more reactive due to lower steric hindrance Tetraethylammonium hydroxide Intermediate reactivity; similar applications Tetraethylphosphonium hydroxide Less sterically hindered; higher reactivity

Structural and Basic Characteristics

TBPH consists of a tetrabutylphosphonium cation $$ [\text{P}(\text{C}4\text{H}9)_4]^+ $$ paired with a hydroxide anion $$ \text{OH}^- $$. Key properties include:

- Molecular weight: 276.44 g/mol

- Density: 0.989 g/mL at 25°C

- Appearance: Clear, colorless to pale yellow liquid

- Solubility: Miscible with water, alcohols, and methylene chloride

Thermal and Chemical Stability

TBPH is hygroscopic and prone to decomposition via Hofmann elimination at elevated temperatures, generating tributylphosphine and 1-butene . Its aqueous solutions remain stable under refrigeration (15°C or below) but degrade when exposed to air or moisture over prolonged periods .

Table 1: Critical Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 14518-69-5 | |

| Refractive Index ($$ n $$) | 1.412 | |

| LD50 (Oral, Mouse) | 520 mg/kg | |

| pH (40% Solution) | ~13 (Strongly alkaline) |

GHS Hazard Statements

H290 (11.32%): May be corrosive to metals [Warning Corrosive to Metals];

H301 (11.32%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H411 (11.32%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Environmental Hazard

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.